(1-(Methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a methanone core linking two distinct moieties: a 1-(methylsulfonyl)pyrrolidin-2-yl group and a 4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine. The piperazine linker may facilitate interactions with biological targets, such as receptors or enzymes, due to its conformational flexibility .
Properties
IUPAC Name |
[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S3/c1-26-13-5-6-14-16(12-13)27-18(19-14)21-10-8-20(9-11-21)17(23)15-4-3-7-22(15)28(2,24)25/h5-6,12,15H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZPMKXBHBDJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS Number: 1219386-19-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis, and various biological activities, particularly focusing on its pharmacological implications.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.6 g/mol. The structure features a pyrrolidine ring, a piperazine moiety, and a benzo[d]thiazole unit, which are known to contribute to the compound's biological properties.
| Property | Value |
|---|---|
| CAS Number | 1219386-19-2 |
| Molecular Formula | C18H24N4O3S3 |
| Molecular Weight | 440.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through the coupling of various functional groups. The detailed synthetic pathway often includes the formation of the pyrrolidine and piperazine rings followed by functionalization to introduce the methylsulfonyl and benzo[d]thiazole groups.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing benzo[d]thiazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Research suggests that these compounds can effectively inhibit BRAF(V600E) and EGFR, both of which are critical in various cancers .
Anti-inflammatory Effects
The presence of the methylsulfonyl group in the compound has been associated with anti-inflammatory properties. It acts by modulating inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration in affected tissues. This mechanism is similar to other sulfonamide-containing compounds that have been studied for their therapeutic effects in conditions like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Compounds with similar structures have also shown promising antimicrobial properties against a range of pathogens. The thiazole and piperazine moieties contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Case Studies and Research Findings
- Antitumor Efficacy : In a study involving various pyrazole derivatives, compounds with structural similarities to our target showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with standard chemotherapeutics like doxorubicin demonstrated a synergistic effect, suggesting potential for combination therapies .
- Inflammation Models : Experimental models of inflammation have highlighted the effectiveness of methylsulfonyl-containing compounds in reducing inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests that our compound could be further investigated for therapeutic use in chronic inflammatory diseases .
- Antimicrobial Testing : A recent screening of thiazole derivatives indicated significant antibacterial activity against Gram-positive bacteria, making them suitable candidates for further development as antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The benzo[d]thiazole moiety is known for its ability to inhibit tumor growth by interfering with various signaling pathways involved in cancer progression. For instance, derivatives of benzo[d]thiazole have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
-
Antimicrobial Properties
- The presence of the methylthio group enhances the compound's antimicrobial activity. Research has demonstrated that thiazole derivatives possess broad-spectrum antibacterial properties, making them promising candidates for developing new antibiotics . The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its efficacy against resistant strains.
-
Neuroprotective Effects
- Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells . The piperazine ring is often associated with improved blood-brain barrier penetration, enhancing the potential for central nervous system applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Methanone Cores
Several compounds share the piperazine-methanone scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Substituent Effects : The methylsulfonyl group in the target compound increases hydrophilicity compared to the trifluoromethyl group in compound 21, which could enhance aqueous solubility .
- Synthetic Complexity : The methylthio substituent on the benzo[d]thiazole may require specialized protection/deprotection steps, unlike simpler thiophene derivatives .
Bioactivity Considerations
While direct bioactivity data for the target compound is absent in the provided evidence, analogues with piperazine-methanone scaffolds have demonstrated diverse pharmacological roles:
- Ferroptosis Induction : Compounds like FINs (ferroptosis-inducing agents) with polar substituents (e.g., sulfonyl groups) show selective cytotoxicity in cancer cells, suggesting the target’s methylsulfonyl group may confer similar activity .
- Insecticidal Potential: Structural complexity (e.g., benzo[d]thiazole) may enhance bioactivity against pests, as seen in plant-derived biomolecules .
Physicochemical Properties (Inferred)
- Molecular Weight : The target compound (~500–550 g/mol) likely exceeds analogues like compound 21 (~400 g/mol) due to the benzo[d]thiazole and methylsulfonyl groups.
- Solubility : Methylsulfonyl and piperazine groups may improve solubility in polar solvents compared to trifluoromethyl-containing analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-(methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone?
- Methodology :
-
Step 1 : Synthesize the benzo[d]thiazole core via condensation of substituted hydrazines with carbonyl derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and (E)-3-arylprop-2-en-1-one in ethanol under reflux) .
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Step 2 : Functionalize the piperazine ring using alkylation or acylation reactions. For example, react 4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid chloride in dichloromethane with triethylamine as a base .
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Step 3 : Purify via recrystallization (e.g., ethanol/DMF mixtures) and confirm purity via HPLC or TLC .
- Key Considerations :
-
Monitor reaction progress using IR spectroscopy for carbonyl (C=O) and sulfonyl (S=O) group formation .
-
Optimize solvent polarity (e.g., ethanol vs. acetic acid) to avoid side reactions like over-oxidation of thioether groups .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
-
NMR : Use - and -NMR to confirm substituent positions (e.g., methylsulfonyl group at pyrrolidine C-1, methylthio at benzo[d]thiazole C-6) .
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Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out impurities .
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Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm stoichiometry .
- Example Data :
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| %C | 52.1 | 51.9 |
| %H | 5.3 | 5.4 |
| %N | 12.7 | 12.5 |
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC values for kinase inhibition assays may arise from:
- Experimental Variables : Buffer pH, ATP concentration, or enzyme source (recombinant vs. native) .
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to standardize activity measurements .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Protocol :
-
Docking Studies : Use AutoDock Vina to model binding to targets (e.g., histamine H1/H4 receptors) . Focus on hydrogen bonding (methylsulfonyl group with Lys191) and hydrophobic interactions (benzo[d]thiazole with Phe432) .
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MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
- Example Results :
| Compound Derivative | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |
|---|---|---|
| Parent Compound | -9.2 | -8.9 |
| Methylthio → Ethylthio | -8.7 | -8.5 |
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
- SAR Framework :
- Variation 1 : Replace methylsulfonyl with ethylsulfonyl or sulfonamide groups to assess steric/electronic effects .
- Variation 2 : Modify the benzo[d]thiazole’s methylthio group to halogen (e.g., Cl, Br) for polarity studies .
- Biological Testing :
- Screen derivatives against a panel of enzymes (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Corrogate activity data with Hammett constants (σ) or logP values to identify key physicochemical drivers .
Q. How can environmental stability and degradation pathways be evaluated?
- Ecotoxicology Protocol :
- Hydrolysis : Incubate the compound in buffers (pH 3–9) at 25°C/50°C and monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts (e.g., sulfonic acid derivatives) .
- Data Interpretation :
- Half-life (t) > 30 days suggests persistence; < 7 days indicates rapid degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
